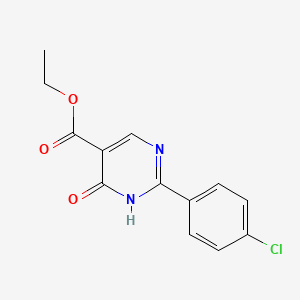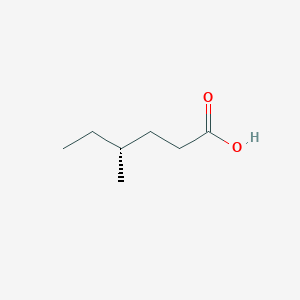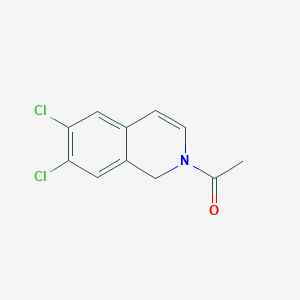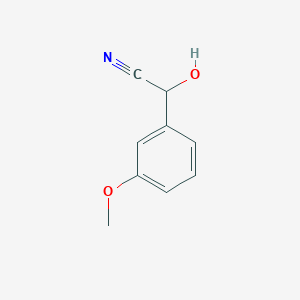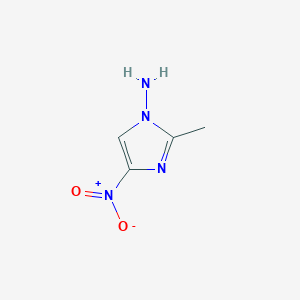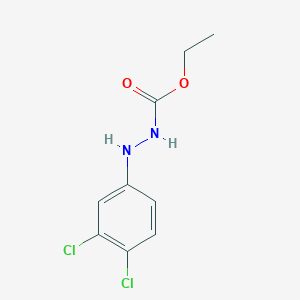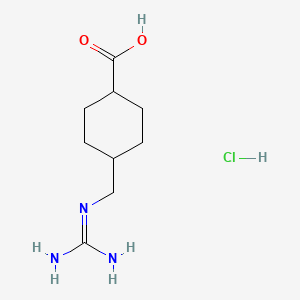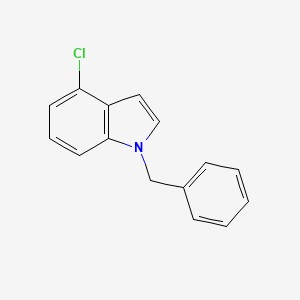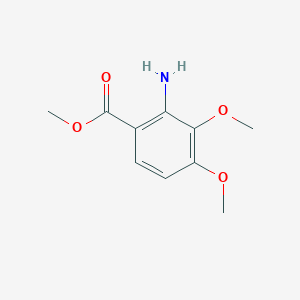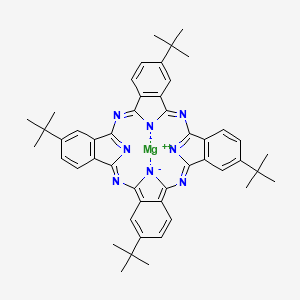
(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM is a complex organic compound featuring a magnesium ion coordinated within a large, multi-ring structure. This compound is notable for its extensive conjugated system and the presence of multiple nitrogen atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of magnesium ions with a pre-formed organic ligand. The ligand itself is synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step often requires specific conditions such as controlled temperature and pH to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the magnesium ion or the organic ligand.
Substitution: Substitution reactions can occur at the nitrogen atoms or other functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metal ion imbalances.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the magnesium ion with various molecular targets. This coordination can influence the electronic properties of the compound, leading to specific interactions with biological or chemical systems. The pathways involved may include electron transfer processes, coordination chemistry, and interactions with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Copper(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Similar in structure but contains a copper ion instead of magnesium.
Zinc(II) 2,9,16,23-Tetra-tert-butylphthalocyanine: Contains a zinc ion and exhibits different electronic properties.
Uniqueness
The uniqueness of (TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM lies in its specific coordination environment and the resulting electronic properties
特性
分子式 |
C48H48MgN8 |
|---|---|
分子量 |
761.3 g/mol |
IUPAC名 |
magnesium;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Mg/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChIキー |
QUWXEJBYDXWBIM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1641772.png)

